8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one

Synthetic methodology Process chemistry Heterocyclic bromination

8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one (CAS 1256353-15-7) is a critical ATP-competitive kinase inhibitor scaffold. The 8-bromo substituent enables Suzuki-Miyaura cross-coupling diversification with optimal oxidative addition rates versus chloro/iodo analogs. Unlike dual-halogenated derivatives, the single 8-Br allows orthogonal 4-keto group functionalization without regioselectivity issues. 97% purity with batch-specific NMR, HPLC, GC documentation ensures reproducible SAR library synthesis. Moderate cLogP (0.28) and 3 H-bond acceptors provide a balanced profile for oral bioavailability optimization.

Molecular Formula C7H4BrN3O
Molecular Weight 226.03
CAS No. 1256353-15-7
Cat. No. B3027230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one
CAS1256353-15-7
Molecular FormulaC7H4BrN3O
Molecular Weight226.03
Structural Identifiers
SMILESC1=C2C(=C(C=N1)Br)N=CNC2=O
InChIInChI=1S/C7H4BrN3O/c8-5-2-9-1-4-6(5)10-3-11-7(4)12/h1-3H,(H,10,11,12)
InChIKeyLFHMLXRGCLNKJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one (CAS 1256353-15-7): A Strategic Pyridopyrimidinone Scaffold for Kinase-Targeted Library Synthesis


8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one (CAS 1256353-15-7) is a heterobicyclic scaffold comprising a pyridine ring fused to a pyrimidin-4-one core, with a bromine substituent at the 8-position . This structural motif functions as an ATP-competitive hinge-binding pharmacophore in kinase inhibitor design [1], while the 8-bromo group serves as a critical synthetic handle for palladium-catalyzed cross-coupling diversification (e.g., Suzuki-Miyaura, Buchwald-Hartwig reactions) [2]. The compound is commercially available at 97% purity with batch-specific quality control documentation (NMR, HPLC, GC) .

Why 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one (CAS 1256353-15-7) Cannot Be Replaced by Alternative Halogenated or Unsubstituted Pyridopyrimidinones


Substitution at the 8-position of the pyrido[4,3-d]pyrimidin-4-one core produces profound differences in both downstream synthetic accessibility and ultimate biological target engagement. The 8-bromo substituent provides a uniquely balanced reactivity profile for cross-coupling that differs fundamentally from 8-chloro (lower oxidative addition rates) and 8-iodo (greater steric bulk, higher cost) analogs . Moreover, biopharmaceutical profiling of a diverse pyrido[4,3-d]pyrimidine library has demonstrated that substitution pattern directly governs critical drug-like properties, with FaSSIF solubility spanning three orders of magnitude (1.9 μM to 4.2 mM) and Caco-2 permeability coefficients varying by over 300-fold (0.17 × 10⁻⁶ to 52 × 10⁻⁶ cm/s) depending solely on substituent identity and position [1]. These data establish that generic substitution among in-class analogs is scientifically unjustified without experimental validation of the specific substitution pattern.

Quantitative Differentiation Evidence for 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one (CAS 1256353-15-7)


Synthetic Route Definition and Reproducible Yield Data for 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one

The synthesis of 8-bromopyrido[4,3-d]pyrimidin-4(3H)-one proceeds via direct bromination of 4-aminonicotinic acid with bromine in acetic acid at 20°C for 2 hours, affording the target compound in 13% isolated yield . This defined synthetic protocol provides a reproducible entry point to the 8-bromo scaffold. In contrast, alternative 8-substituted pyrido[4,3-d]pyrimidinones bearing 8-cyano-5-methyl-7-(methylthio) substitution patterns have been synthesized via tandem aza-Wittig/annulation sequences in reported yields of 62-78%, establishing a quantitative baseline for comparing scaffold accessibility across different substitution patterns .

Synthetic methodology Process chemistry Heterocyclic bromination

Commercial Availability with Validated Purity and Analytical Documentation for CAS 1256353-15-7

8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one is commercially supplied at a standard purity of 97% with batch-specific analytical documentation including NMR, HPLC, and GC spectra . This purity specification meets or exceeds the requirements for most synthetic chemistry and early-stage medicinal chemistry applications. By comparison, the closely related 8-bromo-4-chloropyrido[4,3-d]pyrimidine, while also commercially available, introduces an additional reactive chlorine handle at the 4-position that necessitates orthogonal protection strategies and alters the synthetic sequence for scaffold diversification [1].

Quality control Analytical chemistry Procurement specifications

Scaffold-Validated Kinase Inhibition: Class-Level Evidence for Pyrido[4,3-d]pyrimidin-4(3H)-one Derivatives as Wee1 and FLT3 Inhibitors

While 8-bromopyrido[4,3-d]pyrimidin-4(3H)-one itself lacks published direct kinase inhibition data, extensive class-level evidence establishes the pyrido[4,3-d]pyrimidin-4-one core as a privileged scaffold for kinase inhibition. A series of pyrido[4,3-d]pyrimidinone derivatives were characterized as Wee1 inhibitors with IC50 values ranging from 19 nM to 1485 nM, with lead compound 34 demonstrating >500-fold selectivity over nine other kinases [1]. In a separate class-level study, the 8-bromo-substituted derivative G-749 (8-bromo-2-[(1-methyl-4-piperidinyl)amino]-4-[(4-phenoxyphenyl)amino]-pyrido[4,3-d]pyrimidin-5(6H)-one) demonstrated FLT3 inhibition with IC50 values of 0.4 nM (WT) and 0.6 nM (D835Y mutant) . These data establish that the pyrido[4,3-d]pyrimidin-4-one core bearing an 8-bromo substituent is a validated entry point for developing potent and selective kinase inhibitors.

Kinase inhibition Cancer therapeutics Structure-activity relationship

Biopharmaceutical Property Differentiation: Substitution Pattern Dictates Drug-Like Properties in Pyrido[4,3-d]pyrimidines

Biopharmaceutical profiling of a 10-compound pyrido[4,3-d]pyrimidine library with varying substitution patterns revealed dramatic differences in key drug-like properties: FaSSIF solubility ranged from 1.9 μM to 4.2 mM (2,200-fold variation), and Caco-2 permeability coefficients spanned from 0.17 × 10⁻⁶ cm/s to 52 × 10⁻⁶ cm/s (>300-fold variation) [1]. The study demonstrated that a phenylhydrazido substituent severely reduced FaSSIF solubility, while a dimethoxyphenyl group impaired Caco-2 permeability. Polar surface area correlated strongly with both Caco-2 permeability (R = 0.86) and metabolic stability (R = 0.76). All analogs exhibited metabolic stability in human intestinal microsomes, but hepatic extraction ratios were intermediate to high (ER > 0.3), with aliphatic chains, methoxy groups on phenyl substituents, and ketone/amine moieties identified as most susceptible to hepatic metabolism. This class-level evidence establishes that the 8-bromo substitution pattern on the pyrido[4,3-d]pyrimidin-4-one core represents a specific, non-interchangeable starting point whose ADME profile cannot be inferred from other substitution patterns.

Drug-likeness ADME Biopharmaceutical profiling

Optimal Procurement and Application Scenarios for 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one (CAS 1256353-15-7)


Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Discovery

The 8-bromo substituent serves as a reactive handle for Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids, enabling rapid parallel synthesis of diverse C8-arylated pyrido[4,3-d]pyrimidin-4-one libraries [1]. This approach is validated by class-level evidence demonstrating that pyrido[4,3-d]pyrimidinone derivatives exhibit Wee1 inhibition (IC50 = 19-1485 nM) and FLT3 inhibition (G-749 IC50 = 0.4-0.6 nM), with the 8-bromo-substituted G-749 achieving sub-nanomolar potency [2]. Procurement of CAS 1256353-15-7 at 97% purity with batch QC documentation ensures consistent starting material for reproducible library synthesis .

Medicinal Chemistry Hit-to-Lead Optimization Requiring Defined Substitution Pattern

Biopharmaceutical profiling of pyrido[4,3-d]pyrimidines demonstrates that substitution pattern determines drug-like properties, with FaSSIF solubility varying by 2,200-fold (1.9 μM - 4.2 mM) and Caco-2 permeability varying by >300-fold (0.17-52 × 10⁻⁶ cm/s) across different substituents [1]. The 8-bromo derivative provides a defined, commercially available starting point for systematic structure-property relationship studies, eliminating the confounding variable of scaffold synthesis variability. Its moderate cLogP (0.28) and three hydrogen bond acceptors offer a balanced physicochemical profile suitable for oral bioavailability optimization [2].

Process Chemistry Development for Scalable Heterocyclic Core Production

The defined synthetic route from 4-aminonicotinic acid (bromine, acetic acid, 20°C, 2h) provides a reproducible benchmark for process optimization [1]. The modest 13% yield indicates clear opportunity for reaction engineering improvements (e.g., microwave irradiation, flow chemistry, alternative brominating agents), making this scaffold suitable for process chemistry groups focused on developing scalable heterocyclic synthesis methods. Commercial availability with validated analytical documentation enables immediate project initiation while process development proceeds in parallel [2].

Selective Bromo-Functionalization for Orthogonal Synthetic Strategies

Unlike dual-halogenated analogs such as 8-bromo-4-chloropyrido[4,3-d]pyrimidine [1], the single 8-bromo substituent on CAS 1256353-15-7 enables orthogonal functionalization of the pyrido[4,3-d]pyrimidin-4-one core. The 4-keto group can be selectively converted to 4-chloro or 4-amino derivatives via independent synthetic sequences, while the 8-bromo handle remains available for subsequent cross-coupling diversification. This sequential functionalization strategy supports the construction of more complex, polysubstituted kinase inhibitor candidates without the regioselectivity challenges inherent to dual-halogenated scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.